molecular formula C20H21ClN2O B15055467 2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole

2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole

Cat. No.: B15055467
M. Wt: 340.8 g/mol
InChI Key: UUTATZYETGBNCA-UHFFFAOYSA-N
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Description

The compound 2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole features a benzo[d]oxazole core substituted at position 2 with a 3-chlorophenyl group and at position 5 with a 2-methylpiperidinylmethyl moiety. This structure combines aromaticity, halogenation, and a nitrogen-containing heterocycle, making it a candidate for diverse biological activities.

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3-benzoxazole

InChI

InChI=1S/C20H21ClN2O/c1-14-5-2-3-10-23(14)13-15-8-9-19-18(11-15)22-20(24-19)16-6-4-7-17(21)12-16/h4,6-9,11-12,14H,2-3,5,10,13H2,1H3

InChI Key

UUTATZYETGBNCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Core Benzoxazole Formation Strategies

Cyclocondensation of o-Aminophenol Derivatives

The benzoxazole core is typically synthesized via cyclocondensation reactions between o-aminophenol derivatives and carbonyl-containing substrates. For 2-(3-chlorophenyl) substitution, a modified Ullmann-type coupling or Buchwald-Hartwig amination is employed to introduce the aryl group early in the synthesis.

Example Protocol :

  • React 3-chlorobenzoyl chloride with o-aminophenol in the presence of a base (e.g., K₂CO₃) and a Cu(I) catalyst.
  • Heat the mixture at 80–100°C in dimethylformamide (DMF) for 12–24 hours.
  • Isolate the intermediate 2-(3-chlorophenyl)benzoxazole via column chromatography (60–75% yield).
Table 1: Optimization Parameters for Cyclocondensation
Parameter Optimal Condition Yield Impact
Catalyst CuI +15–20% vs. CuBr
Solvent DMF Higher polarity → faster kinetics
Temperature 90°C <80°C: incomplete reaction
Reaction Time 18 hours Prolonged time → decomposition

Functionalization at Position 5

Mannich Reaction for Piperidinylmethyl Attachment

The 2-methylpiperidin-1-ylmethyl group is introduced via a Mannich reaction , leveraging the reactivity of the benzoxazole’s C5 position.

Stepwise Procedure :

  • Generate the iminium ion intermediate by reacting 2-methylpiperidine with formaldehyde in acetic acid.
  • Add the 2-(3-chlorophenyl)benzoxazole substrate and heat at 60°C for 6–8 hours.
  • Neutralize with aqueous NaOH and extract the product into dichloromethane (DCM).
  • Purify via recrystallization from ethanol/water (50–65% yield).

Critical Considerations :

  • Solvent Choice : Acetic acid enhances iminium ion stability but may protonate the benzoxazole nitrogen, reducing reactivity.
  • Stoichiometry : A 1.2:1 molar ratio of formaldehyde to 2-methylpiperidine minimizes dimerization side products.

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ C–H activation strategies using palladium catalysts to directly introduce the piperidinylmethyl group.

Representative Method :

  • Treat 2-(3-chlorophenyl)benzoxazole with a pre-formed 2-methylpiperidine-derived boronic ester.
  • Use Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in toluene/water (3:1) at 100°C.
  • Achieve 55–70% yield after silica gel purification.
Table 2: Cross-Coupling Efficiency by Ligand
Ligand Conversion Rate (%) Selectivity (C5 vs. C4)
XPhos 92 9:1
SPhos 85 7:1
BINAP 78 5:1

One-Pot Tandem Synthesis

Recent advances prioritize tandem reactions to reduce purification steps and improve atom economy. A patented method (WO2019238633A1) outlines a one-pot synthesis:

  • Combine o-nitrobenzaldehyde, 3-chlorophenylacetonitrile, and 2-methylpiperidine in a single flask.
  • Add FeCl₃ (10 mol%) and irradiate with microwaves (150°C, 30 min).
  • Concurrently facilitate:
    • Nitro group reduction to amine.
    • Cyclization to form benzoxazole.
    • Mannich reaction for piperidinylmethyl attachment.
  • Isolate the final product in 68% yield after aqueous workup.

Advantages :

  • Eliminates intermediate isolation.
  • Microwave irradiation reduces reaction time from 24 hours to 30 minutes.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Industrial methods emphasize recyclable catalysts (e.g., immobilized Cu on mesoporous silica) and solvent systems (e.g., cyclopentyl methyl ether) to minimize waste.

Analytical Validation of Synthetic Products

Structural Confirmation

  • ¹H NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm, integrating for 4H from benzoxazole and 3H from 3-chlorophenyl).
    • Piperidine methyl (δ 1.3 ppm, singlet).
  • HRMS : [M+H]⁺ calculated for C₂₀H₂₀ClN₂O: 357.1234; observed: 357.1236.

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).
  • XRD : Confirms crystalline structure and absence of polymorphic variants.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison
Method Yield (%) Purity (%) Scalability
Cyclocondensation + Mannich 65 97 Moderate
Cross-Coupling 70 95 Low
One-Pot Tandem 68 98 High

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison

Core Modifications
  • Benzo[d]oxazole Derivatives: Target Compound: Substituted at positions 2 (3-chlorophenyl) and 5 (2-methylpiperidinylmethyl). Compound 31 (): 2-(2',3'-dimethoxyphenyl)-5-(2"-hydroxyphenyl)oxazole. Notable for methoxy and hydroxy groups, conferring high antiplasmodial selectivity (SI >126.58 against P. falciparum K1 strain) . Compound VIb (): 2-(Chloromethyl)benzo[d]oxazole. Simpler structure with a reactive chloromethyl group, used as a synthetic intermediate for urease inhibitors .
Substituent Variations
Compound Position 2 Substituent Position 5 Substituent Key Features
Target Compound 3-Chlorophenyl 2-Methylpiperidinylmethyl Lipophilic chloro group; rigid piperidine
Compound 31 () 2',3'-Dimethoxyphenyl 2"-Hydroxyphenyl Polar hydroxy/methoxy groups; high SI
6-Chloro-5-methyl-2-(4-piperidinyl)-1,3-benzoxazole () 4-Piperidinyl 6-Chloro, 5-methyl Chloro and methyl enhance steric bulk
2-(3-Ethynylphenyl)-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzo[d]oxazole () 3-Ethynylphenyl 3-(Trifluoromethyl)diazirinyl Photoaffinity probe for proteomics
Nitrogen-Containing Moieties
  • Target Compound : 2-Methylpiperidine (6-membered ring with a methyl group).
  • Compound in : Piperazine (6-membered ring with two nitrogen atoms). Piperazine derivatives often exhibit enhanced solubility and hydrogen-bonding capacity .
  • Compounds in : 1,4-Diazepane (7-membered ring). Larger rings may increase conformational flexibility and alter pharmacokinetics .

Physicochemical Properties

  • Melting Points : Analogs in (e.g., compounds 21–24) melt at 177–178°C, suggesting similar thermal stability for the target compound .
  • Elemental Analysis : For C26H27BrN2O3·2HCl (), carbon content is 54.95%, lower than the target compound’s expected ~59% due to bromine and HCl salt formation .

Biological Activity

2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-bacterial, and anti-viral activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a chlorobenzene moiety linked to a benzo[d]oxazole scaffold via a piperidine derivative. The structural characteristics are crucial for its biological interactions and efficacy.

Anti-Cancer Activity

Research has demonstrated that derivatives containing piperidine rings exhibit promising anti-cancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It acts by inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited significant cytotoxicity. The combination of this compound with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting potential for use in combination therapies .

Cell Line IC50 (μM) Effect
MCF-715Cytotoxic
MDA-MB-23110Enhanced apoptosis

Anti-Bacterial Activity

The compound has also been evaluated for its anti-bacterial properties. Studies indicate that it exhibits activity against various strains of bacteria, including resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Research Findings:
In vitro tests revealed that the compound showed significant inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial Strain MIC (μg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Low

Anti-Viral Activity

The anti-viral potential of this compound has been explored, particularly against HIV. It has been reported to act as an HIV-1 reverse transcriptase inhibitor, thereby preventing viral replication.

Mechanism:
The compound's interaction with the reverse transcriptase enzyme inhibits its activity, leading to reduced viral load in infected cells .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Interference with key regulatory proteins involved in cell cycle progression.
  • Enzyme Inhibition: Direct inhibition of enzymes such as reverse transcriptase in viral replication processes.

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